REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C@H:8]2[NH:13][C:12](=[S:14])[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[O:15](C)[S:16]([C:19]([F:22])([F:21])[F:20])(=[O:18])=[O:17]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([C@H:8]2[N:13]=[C:12]([S:14][CH3:19])[CH2:11][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[O-:18][S:16]([C:19]([F:22])([F:21])[F:20])(=[O:17])=[O:15]
|
Name
|
|
Quantity
|
128 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)[C@@H]1COCC(N1)=S
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)[C@@H]1COCC(=N1)SC
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |